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molecular formula C9H8ClFN2O2 B8671064 Methyl chloro[2-(4-fluorophenyl)hydrazinylidene]acetate CAS No. 118010-84-7

Methyl chloro[2-(4-fluorophenyl)hydrazinylidene]acetate

Cat. No. B8671064
M. Wt: 230.62 g/mol
InChI Key: HVYFPDQLRNSLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446121B2

Procedure details

(Reference: Tetrahedron Asymmetry 1999, 4447-4454): To a solution of 4-fluoroaniline (10.0 g, 90.0 mmol; commercially available from Sigma Aldrich) in MeOH (80 mL) was added 6 N HCl (80 mL) and the solution was cooled to 0° C. NaNO2 (12.4 g, 180 mmol) was then slowly added as a solid. The reaction was stirred for 15 min at 0° C. after which time NaOAc was added as a solid to adjust the reaction to pH 5. Subsequently, a solution of methyl 2-chloroacetoacetate (10.96 mL, 90.0 mmol; commercially available from Sigma Aldrich) in MeOH (40 mL) was slowly added at 0° C. The reaction was then allowed to warm to 25° C. and stirred for 12 hr after which time the MeOH was removed under reduced pressure and ether (300 mL) was added. The organic layer was separated and washed with saturated NaHCO3 and water prior to drying over Na2SO4. The organic layer was concentrated to afford [(4-fluoro-phenyl)-hydrazono]-chloroacetic acid methyl ester (19.42 g, 94%) that was utilized without further purification: H-NMR (CDCl3) δ 8.37 (bs, 1 H), 7.22-7.12 (m, 2 H), 7.00-6.96 (m, 2 H), 3.87 (s, 3 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
reactant
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.Cl.[N:10]([O-])=O.[Na+].CC([O-])=O.[Na+].[Cl:19][CH:20](C(C)=O)[C:21]([O:23][CH3:24])=[O:22]>CO>[CH3:24][O:23][C:21](=[O:22])[C:20](=[N:10][NH:6][C:5]1[CH:7]=[CH:8][C:2]([F:1])=[CH:3][CH:4]=1)[Cl:19] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Step Two
Name
Quantity
12.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)OC)C(=O)C
Step Five
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added as a solid
CUSTOM
Type
CUSTOM
Details
the reaction to pH 5
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 25° C.
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure and ether (300 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated NaHCO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
to drying over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(C(Cl)=NNC1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.42 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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